Shionone

Description

This compound has been reported in Aster baccharoides, Aster poliothamnus, and other organisms with data available.

isolated from roots of Aster auriculatus Franch; RN not in Chemline 5/88; RN from Chemical Abstracts Index Guide; structure given in first source

Properties

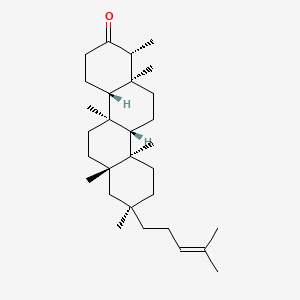

IUPAC Name |

(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPXUNQUXCHJLL-LZQQOHPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10376-48-4 | |

| Record name | Shionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10376-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010376484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SHIONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT0AMD31UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Shionone: An In-depth Technical Guide on its Anti-Inflammatory Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways central to the inflammatory response. This technical guide provides a comprehensive overview of this compound's core anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades involved. The primary targets of this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathways.[1][3][4] Furthermore, this compound influences macrophage polarization and upregulates protective antioxidant pathways, collectively contributing to its potent anti-inflammatory effects.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects by intervening at several critical points in the inflammatory cascade. The primary mechanisms are detailed below.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][5]

This compound has been shown to significantly inhibit this pathway. Studies using LPS-stimulated RAW 264.7 macrophages demonstrate that this compound treatment increases the protein expression of IκBα, thereby preventing its degradation.[5] This action effectively blocks the nuclear translocation of the NF-κB p65 subunit.[1][6] By inhibiting NF-κB activation, this compound downregulates the expression of numerous inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[1][4][7]

Modulation of the p38 MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation.[3] The p38 MAPK subfamily is strongly activated by stress and inflammatory stimuli like LPS.[3] Activated (phosphorylated) p38 (p-p38) can, in turn, activate transcription factors such as NF-κB, amplifying the inflammatory response.

This compound has been demonstrated to alleviate inflammation by targeting the p38 MAPK pathway.[3] In models of ulcerative colitis using Caco-2 cells and cerebral ischemia-reperfusion in SH-SY5Y cells, this compound treatment significantly decreased the expression levels of phosphorylated p-p38, thereby reducing the p-p38/p38 ratio.[3][8] This inhibition of p38 phosphorylation contributes to the downstream suppression of NF-κB (p-p65) and the subsequent reduction in inflammatory factor secretion.[3][9] The effects of this compound can be reversed by a p38 MAPK agonist, confirming the pathway's role as a direct target.[3][8]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers pyroptosis and the maturation of potent pro-inflammatory cytokines like IL-1β and IL-18.[2] this compound effectively suppresses NLRP3 inflammasome activation.[1][10] In models of interstitial cystitis and diabetic nephropathy, this compound treatment led to a marked reduction in the expression of key inflammasome components, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][11] This inhibition prevents the cleavage and activation of caspase-1, subsequently blocking the maturation and release of IL-1β.[1][2]

The upstream mechanism for this suppression involves the SESN2-NRF2/HO-1 pathway. This compound enhances the expression of Sestrin-2 (SESN2), a stress-inducible protein.[10][12] This leads to the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), which then activates its downstream antioxidant target, heme oxygenase-1 (HO-1).[10][13] The activation of the NRF2/HO-1 axis is crucial for this compound's ability to suppress NLRP3-related inflammation.[10][13]

Promotion of M2 Macrophage Polarization

This compound also modulates the inflammatory environment by influencing macrophage polarization. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][11] In LPS-stimulated macrophages, this compound treatment reduces the expression of M1 markers like CD16/CD32 and iNOS, while simultaneously increasing the expression of M2 markers such as CD206 and Arginase-1 (Arg1).[1][6] This effect is mediated, in part, by inhibiting the expression of Extracellular Matrix Protein 1 (ECM1) and enhancing the phosphorylation of STAT5, steering macrophages towards a tissue-repairing M2 state.[4][11]

Quantitative Summary of Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant | This compound Conc. | Target Measured | Result | Reference |

| RAW 264.7 | LPS | Varies | TNF-α, IL-1β, IL-6 | Dose-dependent reduction in supernatant levels | [1] |

| RAW 264.7 | LPS | Varies | iNOS, p-NF-kB/NF-kB | Dose-dependent downregulation | [1] |

| RAW 264.7 | LPS | Varies | p-ERK1/2, iNOS | Significant decrease in protein expression | [5] |

| Caco-2 | LPS | Varies | p-p38/p38, p-p65/p65 | Dose-dependent decrease in ratios | [3] |

| A549 | Pneumolysin | 4 µg/mL | Hemolytic Activity | Significant inhibition | [1] |

| Breast Cancer | - | 24 µM | Migration & Invasion | 25% & 37% inhibition, respectively | [1] |

| SV-HUC-1 | LPS + ATP | Varies | NF-κB, NLRP3, Casp-1 | Reduced mRNA and protein expression | [2] |

Table 2: In Vivo Effects of this compound on Inflammatory Models

| Animal Model | Disease Model | This compound Dose | Key Findings | Reference |

| BALB/c Mice | DSS-Induced Colitis | 25 & 50 mg/kg | Reduced colon inflammation; Decreased NLRP3, Caspase-1, IL-1β | [1] |

| C57BL/6 Mice | Sepsis-Induced AKI | 50 & 100 mg/kg | Reduced IL-6, IL-1β, IL-12, TNF-α; Decreased p-NF-kB | [1][4] |

| C57BL/6 Mice | Diabetic Nephropathy | Varies | Suppressed glomerular fibrosis; Inhibited NLRP3 activation | [10] |

| Rat Model | Interstitial Cystitis | Varies | Attenuated bladder edema; Reduced NF-κB, NLRP3, GSDMD-N | [2] |

Detailed Experimental Methodologies

This section outlines the typical protocols used to investigate the anti-inflammatory mechanism of this compound.

In Vitro Inflammation Model (RAW 264.7 Macrophages)

-

Cell Culture: Murine RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).

-

Analysis:

-

Cytokine Measurement: Supernatants are collected, and levels of TNF-α, IL-6, and IL-1β are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Assay: NO production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent.

-

Western Blot: Cell lysates are prepared for protein analysis. Proteins of interest (e.g., p-p38, p38, p-p65, p65, IκBα, iNOS, COX-2, NLRP3) are separated by SDS-PAGE, transferred to a PVDF membrane, and detected using specific primary and secondary antibodies.

-

Immunofluorescence: To visualize NF-κB translocation, cells grown on coverslips are fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

In Vivo Inflammation Model (DSS-Induced Colitis)

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) Dextran Sodium Sulfate (DSS) in the drinking water for 7 consecutive days. A control group receives regular drinking water.

-

This compound Administration: this compound (e.g., 25 and 50 mg/kg) is administered orally (by gavage) daily for the duration of the DSS treatment. A positive control group may receive a standard anti-inflammatory drug.

-

Monitoring and Sample Collection: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the experiment, mice are euthanized, and the colon is excised.

-

Analysis:

-

Histopathology: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Immunohistochemistry/Western Blot: Colon tissue homogenates are used to measure the expression of inflammatory proteins such as NLRP3, Caspase-1, and IL-1β via immunohistochemistry or Western blot analysis.[1]

-

Conclusion

This compound is a potent anti-inflammatory phytochemical with a well-defined, multi-target mechanism of action.[1] Its ability to concurrently inhibit the NF-κB and p38 MAPK pathways, suppress NLRP3 inflammasome activation, and promote a favorable M2 macrophage phenotype underscores its potential as a therapeutic candidate for a variety of inflammatory diseases.[1][2][3][11] The comprehensive data presented in this guide provide a strong foundation for researchers and drug development professionals to further explore the clinical applications of this compound in inflammatory disorders. Future research should focus on its pharmacokinetic profile and efficacy in more complex chronic disease models to bridge the gap between preclinical findings and clinical utility.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Neocryptotanshinone inhibits lipopolysaccharide-induced inflammation in RAW264.7 macrophages by suppression of NF-κB and iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/ HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Shionone: A Triterpenoid with Promising Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has emerged as a molecule of interest in oncology research. Accumulating evidence from in vitro studies demonstrates its potential as an anti-cancer agent, primarily through the induction of apoptosis and the inhibition of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, including its mechanisms of action, and data on its efficacy in various cancer cell lines. Detailed experimental protocols for key assays and visualizations of the signaling pathways involved are presented to facilitate further research and drug development efforts.

Introduction

Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. This compound, a tetracyclic triterpenoid, has been investigated for its various pharmacological activities, with a growing body of research focusing on its anti-neoplastic effects. This document synthesizes the available scientific literature on the anti-cancer properties of this compound, with a focus on its molecular mechanisms.

In Vitro Anti-Cancer Activity of this compound

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. The primary mechanism of action appears to be the induction of programmed cell death (apoptosis) and the modulation of signaling pathways crucial for cancer cell survival and proliferation.

Cytotoxicity Across Cancer Cell Lines

The anti-proliferative activity of this compound has been predominantly studied in breast cancer cell lines. Notably, this compound exhibits selective cytotoxicity against cancer cells with a lesser effect on normal cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| SK-BR-3 | Breast Cancer | ~14 | CCK-8 | [1] |

| MB-157 | Normal Breast | >100 | CCK-8 | [2] |

Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.

Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and inhibiting critical signaling cascades involved in cell growth and survival.

Induction of Apoptosis

Studies have consistently shown that this compound induces apoptosis in cancer cells. This is characterized by morphological changes such as nuclear condensation and fragmentation. The pro-apoptotic effects of this compound are mediated through the intrinsic apoptosis pathway, as evidenced by:

-

Activation of Caspases: this compound treatment leads to the cleavage and activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade.[3]

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, leading to apoptosome formation and caspase activation.

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to inhibit key signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell proliferation, survival, and metastasis.

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation. This compound has been demonstrated to block this pathway in breast cancer cells.[3] Western blot analysis has shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of MEK and ERK, indicating an inhibition of their activation.[1]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell survival, proliferation, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound has been found to inhibit the STAT3 signaling pathway.[3] This inhibition is achieved by reducing the phosphorylation of STAT3, which prevents its dimerization, nuclear translocation, and subsequent activation of target gene expression.[1]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is linked to cancer development and progression. This compound has been reported to inhibit the NF-κB pathway, contributing to its anti-inflammatory and potentially its anti-cancer effects.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: this compound's multi-target anti-cancer mechanism.

Experimental Workflows

Caption: Key experimental workflows for this compound research.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of this compound's anti-cancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the MEK/ERK and STAT3 signaling pathways following this compound treatment.[3]

-

Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total-ERK, phospho-ERK, total-STAT3, phospho-STAT3, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[6][7]

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Studies

Currently, there is limited publicly available data on the in vivo anti-cancer efficacy of this compound. Further preclinical studies using animal models, such as xenograft models in immunocompromised mice, are warranted to evaluate its therapeutic potential, pharmacokinetics, and safety profile.[1]

Conclusion and Future Directions

This compound demonstrates significant anti-cancer properties in vitro, primarily by inducing apoptosis and inhibiting the MEK/ERK and STAT3 signaling pathways in breast cancer cells. The detailed mechanisms and its efficacy in a broader range of cancer types are areas that require further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to build upon the current knowledge and to accelerate the exploration of this compound as a potential therapeutic agent for cancer. Future research should focus on comprehensive in vivo studies to validate the in vitro findings and to assess the drug-like properties of this compound.

References

- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Shionone: A Potent Natural Triterpenoid for the Inhibition of the NLRP3 Inflammasome

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of chronic inflammatory diseases. Shionone, a triterpenoid compound extracted from the root of Aster tataricus, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties, specifically its ability to inhibit NLRP3 inflammasome activation.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for evaluating its inhibitory effects on the NLRP3 inflammasome.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its inhibitory effects on the NLRP3 inflammasome through multiple pathways, primarily by suppressing the initial priming signal and interfering with the subsequent activation and assembly of the inflammasome complex.

Inhibition of the NF-κB Priming Pathway

The canonical activation of the NLRP3 inflammasome requires a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β. This compound has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of these essential proteins and limiting the availability of substrates for inflammasome assembly.[1][5][6]

Upregulation of the SESN2-NRF2/HO-1 Axis

A primary mechanism underlying this compound's action is its ability to enhance the expression of Sestrin-2 (SESN2), a stress-inducible protein.[7][8] SESN2 activation leads to a downstream cascade involving the phosphorylation of AMP-activated protein kinase (AMPK) and the subsequent nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7][9] In the nucleus, Nrf2 promotes the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[7][8] HO-1, in turn, suppresses the activation of the NLRP3 inflammasome.[7] This SESN2-dependent pathway represents a significant mechanism for this compound's anti-inflammatory effects, particularly in the context of diabetic nephropathy.[7][9]

Direct Interference with Inflammasome Assembly

Beyond inhibiting the priming step, evidence suggests this compound also disrupts the activation and assembly of the inflammasome complex. Studies have shown that this compound treatment leads to a dose-dependent decrease in the expression of core inflammasome proteins, including NLRP3, Apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[5][6] This reduction in protein levels directly impairs the formation of the active inflammasome, leading to decreased ASC oligomerization, reduced caspase-1 cleavage, and consequently, diminished secretion of mature IL-1β and IL-18.[1][10]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on key markers of NLRP3 inflammasome activation from various preclinical models.

Table 1: In Vivo Efficacy of this compound

| Model | Treatment | Marker | Method of Detection | Outcome | Citation |

| Diabetic Nephropathy (DN) Mice | This compound | NLRP3, α-SMA, IL-1β | Immunohistochemistry, Western Blot | Significant reduction in glomerular protein expression. | [7][11] |

| DN Mice | This compound | Serum IL-1β | ELISA | Significant reduction in serum levels. | [11] |

| DSS-induced Colitis in Mice | This compound (25 & 50 mg/kg) | NLRP3, Caspase-1, IL-1β | Immunohistochemistry, Western Blot | Significant reduction in colon tissue expression. | [1][6] |

| Interstitial Cystitis (IC) Rat Model | This compound | NF-κB, NLRP3, ASC, Pro-caspase-1, GSDMD-N | Western Blot, RT-PCR | Significant dose-dependent reduction in mRNA and protein expression in bladder tissue. | [5] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Stimulus | This compound Concentration | Target | Result | Citation |

| Mouse Podocyte Clone 5 (MPC-5) | High Glucose (30 mM) | Not specified | NLRP3, IL-1β, α-SMA | Significant reduction in protein expression. | [7] |

| Mouse Podocyte Clone 5 (MPC-5) | High Glucose (30 mM) | Not specified | NLRP3, α-SMA mRNA | Significant reduction in mRNA levels. | [7] |

| SV-HUC-1 (Human Urothelial Cells) | LPS + ATP | Not specified | NF-κB, NLRP3, ASC, Pro-caspase-1, GSDMD-N | Significant reduction in mRNA and protein expression. | [5] |

| RAW264.7 Macrophages | LPS | Not specified | TNF-α, IL-1β, IL-6 | Significant reduction in supernatant levels. | [6] |

| Caco-2 Cells | LPS | Not specified | Inflammatory Factors (e.g., IL-6, TNF-α) | Suppressed secretion of inflammatory factors. | [12] |

Experimental Protocols

This section outlines the standard methodologies for investigating the inhibitory effects of this compound on the NLRP3 inflammasome.

In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol is adapted for macrophage cell lines (e.g., THP-1, RAW264.7) or primary bone marrow-derived macrophages (BMDMs).[4][13]

-

Cell Culture: Plate macrophages in 96-well or 12-well plates and allow them to adhere. For THP-1 cells, differentiate into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 3-5 hours to induce the expression of pro-IL-1β and NLRP3.[4]

-

Inhibitor Treatment: Remove the LPS-containing media and replace it with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Activation (Signal 2): Add a specific NLRP3 activator, such as ATP (2.5-5 mM) for 1 hour or Nigericin (5-10 µM) for 1-2 hours.[4][13]

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis.

-

Cell Lysate: Wash the cells with cold PBS and lyse them using RIPA buffer with protease inhibitors for Western blot analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted cytokines (e.g., IL-1β, IL-18, TNF-α) in the cell culture supernatant.

-

Procedure: Use commercially available ELISA kits according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, add standards and collected supernatants, incubate with a detection antibody, add a substrate solution (e.g., TMB), and stop the reaction. Measure the absorbance at 450 nm using a microplate reader.[14]

Western Blotting

-

Purpose: To detect the levels of inflammasome-related proteins in cell lysates. Key proteins to probe for include cleaved caspase-1 (p20 subunit), GSDMD-N, NLRP3, ASC, and pro-IL-1β.

-

Procedure:

-

Determine protein concentration in lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Caspase-1, anti-NLRP3, anti-GSDMD) overnight at 4°C.[5]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).

-

ASC Oligomerization Assay

-

Purpose: To visualize and quantify the formation of ASC specks, a hallmark of inflammasome activation.[15]

-

Procedure (Cross-linking):

-

After stimulation, lyse cells in a buffer containing a cross-linking agent (e.g., DSS).

-

Centrifuge to pellet the cross-linked ASC oligomers.

-

Wash the pellet and analyze by Western blotting for ASC. A reduction in the high-molecular-weight ASC ladder in this compound-treated samples indicates inhibition.[15]

-

-

Procedure (Microscopy):

-

Use cells stably expressing fluorescently tagged ASC (e.g., THP-1-ASC-GFP).

-

After treatment and stimulation, fix the cells and visualize them using fluorescence microscopy.

-

Quantify the percentage of cells containing a distinct fluorescent "speck" in each treatment group. A decrease in speck-containing cells indicates inhibition.[16]

-

Conclusion and Therapeutic Outlook

This compound demonstrates significant potential as a therapeutic agent for NLRP3-driven inflammatory diseases. Its multi-faceted mechanism of action, involving the suppression of NF-κB priming and the upregulation of the protective SESN2/NRF2/HO-1 axis, positions it as a robust inhibitor of the NLRP3 inflammasome.[1][2][7] The quantitative data from diverse preclinical models of colitis, interstitial cystitis, and diabetic nephropathy consistently show its efficacy in reducing key inflammatory markers.[5][6][7] The experimental protocols outlined in this guide provide a framework for further investigation and characterization of this compound and its derivatives. For drug development professionals, this compound represents a valuable natural product lead for the creation of novel anti-inflammatory therapies targeting the NLRP3 inflammasome.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/ HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/ HO-1 Pathway [e-dmj.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 15. Tanshinone I specifically suppresses NLRP3 inflammasome activation by disrupting the association of NLRP3 and ASC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Isolation of Shionone from Aster tataricus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of the triterpenoid shionone, with a primary focus on its principal botanical origin, Aster tataricus. The document details established methodologies for the extraction and purification of this compound, offering a comparative analysis of both modern and conventional techniques. Furthermore, it elucidates the key signaling pathways modulated by this compound, presenting this information through clear, structured diagrams to facilitate understanding and further research in drug development.

Natural Sources and Abundance of this compound

This compound is a tetracyclic triterpenoid primarily isolated from the roots and rhizomes of Aster tataricus L. f., a perennial herb belonging to the Asteraceae family.[1] This plant, known as "Zi Wan" in traditional Chinese medicine, has a long history of use for treating coughs and phlegm.[1] this compound is considered a key bioactive constituent of Aster tataricus and is used as a phytochemical marker for its quality control.

While Aster tataricus is the most prominent source, this compound has also been identified in other plant species, including Ligularia fischeri and Millettia speciosa.[1] The concentration of this compound in the dried roots and rhizomes of Aster tataricus can vary depending on the local environment and harvesting conditions, with reported contents ranging from 0.026% to 0.41%.[1]

Isolation and Purification Methodologies

The isolation of this compound from Aster tataricus can be achieved through various techniques, ranging from traditional solvent extraction and column chromatography to more modern and efficient methods like Supercritical Fluid Extraction (SFE) coupled with High-Speed Counter-Current Chromatography (HSCCC).

Modern Method: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

This approach offers a highly efficient and environmentally friendly alternative to conventional methods, minimizing the use of organic solvents.

Step 1: Supercritical Fluid Extraction (SFE)

-

Sample Preparation: The dried roots and rhizomes of Aster tataricus are pulverized and sieved to a particle size of 40–60 mesh.

-

Extraction Parameters: The powdered plant material is subjected to SFE using the following optimized conditions:

-

Temperature: 40°C

-

Pressure: 30 MPa

-

Static Extraction Time: 40 minutes

-

Dynamic Extraction Time: 6 hours

-

CO₂ Flow Rate: 2.5 L/min

-

-

Collection: The this compound-enriched extract is collected in a separation vessel after depressurization of the supercritical fluid.

Step 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Two-Phase Solvent System: A two-phase solvent system composed of n-hexane and methanol (2:1, v/v) is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

Sample Preparation: The crude SFE extract is dissolved in a 1:1 mixture of the stationary and mobile phases.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (upper phase).

-

The mobile phase (lower phase) is then pumped through the column at a flow rate of 1.5 mL/min while the apparatus is rotated at 850 rpm.

-

Once hydrodynamic equilibrium is established, the sample solution is injected.

-

-

Fraction Collection and Analysis: The effluent is continuously monitored, and fractions are collected. The fractions containing this compound are identified by High-Performance Liquid Chromatography (HPLC) analysis.

-

Final Product: The this compound-containing fractions are combined and the solvent is evaporated to yield the purified compound.

| Parameter | Value | Reference |

| Starting Material | 500 mg of crude SFE extract | [1] |

| Final Yield | 75 mg of this compound | [1] |

| Purity | 98.7% (determined by HPLC) | [1] |

| Recovery | 92% | [1] |

Conventional Method: Solvent Extraction and Silica Gel Column Chromatography

This traditional approach involves the use of organic solvents for extraction followed by purification using silica gel column chromatography.

Step 1: Ultrasonic-Assisted Solvent Extraction

-

Sample Preparation: The dried and powdered roots and rhizomes of Aster tataricus are used as the starting material.

-

Extraction: The plant material is extracted with 100% methanol in an ultrasonic bath for 40 minutes.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude methanol extract.

Step 2: Silica Gel Column Chromatography Purification

-

Column Preparation: A glass column is packed with silica gel (e.g., 100-200 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Sample Loading: The crude methanol extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a step-wise or gradient solvent system of increasing polarity. For triterpenoids like this compound, a common mobile phase starts with a non-polar solvent like hexane, with a gradual introduction of a more polar solvent like ethyl acetate.

-

Fraction Collection and Monitoring: Fractions of the eluate are collected sequentially. Each fraction is monitored by Thin-Layer Chromatography (TLC) to identify the presence of this compound.

-

Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

| Parameter | Illustrative Value |

| Starting Material | Crude Methanol Extract |

| Final Yield | Variable, typically lower than HSCCC |

| Purity | >95% (may require multiple chromatographic steps) |

| Recovery | Generally lower due to irreversible adsorption on silica gel |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of Pro-inflammatory Pathways

This compound has demonstrated significant anti-inflammatory properties through the inhibition of pathways such as NF-κB and p38 MAPK.

Caption: this compound's Inhibition of the p38 MAPK/NF-κB Signaling Pathway.

Modulation of Cancer-Related Pathways

In the context of cancer, this compound has been shown to inhibit the MEK/ERK and STAT3 signaling pathways, which are crucial for cell proliferation, survival, and migration.

References

Shionone's Attenuation of STAT3 Phosphorylation in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently over-activated in a variety of human cancers, contributing to tumor cell proliferation, survival, invasion, and metastasis. The phosphorylation of STAT3 is a key step in its activation. Shionone, a triterpenoid natural product, has emerged as a promising anti-cancer agent that exerts its effects, in part, by inhibiting the STAT3 signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound's effect on STAT3 phosphorylation in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of STAT3 in Cancer and this compound as an Inhibitor

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human malignancies, including breast cancer.[1][2] This aberrant activation drives the transcription of a wide array of genes involved in tumorigenesis, such as those promoting cell cycle progression, preventing apoptosis, and facilitating angiogenesis and metastasis.[2] The phosphorylation of STAT3 at the tyrosine 705 residue is a pivotal event, leading to its dimerization, nuclear translocation, and DNA binding.[2]

This compound, a triterpenoid compound, has demonstrated anti-cancer properties by targeting key oncogenic signaling pathways.[1][2] Notably, studies have shown that this compound can effectively block the STAT3 signaling pathway in cancer cells, leading to a reduction in their malignant phenotype.[1][2] This guide will delve into the specifics of this compound's inhibitory action on STAT3 phosphorylation.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on cancer cell viability and STAT3 signaling have been quantified in several studies. The following tables summarize the key findings.

| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |

| SK-BR-3 (Breast Cancer) | CCK-8 Assay | Cell Viability | Dose-dependent | Inhibition of proliferation | [2] |

| SK-BR-3 (Breast Cancer) | Transwell Assay | Cell Migration | 24 µM | 25% inhibition | [1] |

| SK-BR-3 (Breast Cancer) | Transwell Assay | Cell Invasion | 24 µM | 37% inhibition | [1] |

Table 1: Effect of this compound on Cancer Cell Viability, Migration, and Invasion

| Cell Line | Protein | Effect of this compound Treatment | Reference |

| SK-BR-3 (Breast Cancer) | p-STAT3 | Dose-dependent decrease | [1][2] |

| SK-BR-3 (Breast Cancer) | p-MEK | Dose-dependent decrease | [1] |

| SK-BR-3 (Breast Cancer) | p-ERK | Dose-dependent decrease | [1] |

| SK-BR-3 (Breast Cancer) | Bcl-2 | Dose-dependent decrease | [1][2] |

| SK-BR-3 (Breast Cancer) | Bax | Dose-dependent increase | [2] |

| SK-BR-3 (Breast Cancer) | Cleaved Caspase-3 | Dose-dependent increase | [2] |

| SK-BR-3 (Breast Cancer) | Cleaved Caspase-9 | Dose-dependent increase | [2] |

Table 2: Dose-Dependent Effect of this compound on Key Signaling and Apoptotic Proteins

Signaling Pathways and Molecular Mechanisms

This compound's anti-cancer activity is mediated through its modulation of critical signaling pathways. The primary mechanism discussed here is the inhibition of STAT3 phosphorylation.

The JAK-STAT Signaling Pathway and its Inhibition by this compound

The Janus kinase (JAK)-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and subsequently phosphorylate STAT proteins. While the precise upstream target of this compound in this pathway is not yet fully elucidated, its inhibitory effect on STAT3 phosphorylation is well-documented.[1][2] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes.

References

Preliminary Cytotoxicity Screening of Shionone on Normal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its effects on non-cancerous cells, is paramount. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound on various normal cell lines, presenting available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visual representations of experimental workflows.

Quantitative Cytotoxicity Data

The available data from in vitro studies suggest that this compound exhibits limited cytotoxicity towards normal cells, often demonstrating a selective effect against cancerous cells. The following tables summarize the key quantitative findings from published literature.

| Cell Line | Cell Type | Assay | Concentration | % Cell Viability / Effect | Source |

| SV-HUC-1 | Normal human bladder epithelial | MTT | 20 µg/mL | No toxicity observed | |

| MB-157 | Normal human breast epithelial | CCK-8 | Not specified | Limited effect compared to breast cancer cells | |

| SH-SY5Y | Human neuroblastoma (often used as a model for neuronal cells) | CCK-8 | 2, 4, 8 µg/mL | No significant effect on cell viability | |

| SH-SY5Y | Human neuroblastoma | LDH | 2, 4, 8 µg/mL | No significant effect on LDH release |

IC50 Values:

Direct IC50 values for this compound on a wide range of normal human cell lines are not extensively reported in the currently available literature. One study on breast cancer (SK-BR-3) and normal breast (MB-157) cells indicated that the anti-proliferative effects of this compound were significantly more pronounced on the cancer cells, suggesting a favorable therapeutic window. However, the specific IC50 value for MB-157 was not provided.

Experimental Protocols

Standard colorimetric assays are commonly employed to assess the cytotoxicity of compounds like this compound. These assays measure cellular metabolic activity or membrane integrity. Below are detailed, generalized protocols for the most frequently used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Normal human cell line of interest

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Normal human cell line of interest

-

96-well microplates

-

CCK-8 solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Pre-incubate the plate for 24 hours.

-

Compound Treatment: Add 10 µL of various concentrations of this compound to the wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Determine cell viability by comparing the absorbance of treated wells to the vehicle control wells.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Normal human cell line of interest

-

96-well microplates

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT and CCK-8 assays.

-

Controls: Prepare the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells treated with lysis buffer 30-45 minutes before the assay.

-

Background control: Culture medium without cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

-

Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

Reagent Addition: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described cytotoxicity assays.

Caption: Workflow for the MTT-based cytotoxicity assay.

Caption: Workflow for the CCK-8 based cytotoxicity assay.

Caption: Workflow for the LDH release-based cytotoxicity assay.

Conclusion

The preliminary in vitro data available for this compound suggest a favorable safety profile with respect to normal cells, with several studies indicating a lack of significant cytotoxicity at effective concentrations against pathological processes. However, the scope of normal cell lines tested is currently limited. Further comprehensive studies are warranted to establish a more complete cytotoxicity profile of this compound across a wider panel of normal human primary cells and cell lines. The standardized protocols provided in this guide offer a robust framework for conducting such essential preclinical safety assessments.

Shionone: A Technical Guide to its Antioxidant Potential for Researchers and Drug Development Professionals

Introduction

Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has garnered significant interest within the scientific community for its diverse pharmacological activities. While traditionally recognized for its anti-inflammatory properties, emerging evidence highlights its considerable antioxidant potential. This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, focusing on its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel antioxidant therapies.

Core Mechanism of Action: Nrf2 Signaling Pathway Activation

The primary mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][2] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[2][3]

Key downstream targets of the Nrf2 pathway that are upregulated by this compound include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] These enzymes play a crucial role in cellular defense against oxidative damage. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. NQO1 is a flavoprotein that detoxifies quinones and reduces oxidative stress. The activation of the Nrf2 pathway by this compound has been confirmed through immunofluorescence and western blot studies, which have demonstrated the nuclear translocation of Nrf2 in response to this compound treatment.[1]

Quantitative Data on Antioxidant Activity

While the primary antioxidant action of this compound is indirect via the Nrf2 pathway, some studies have investigated its direct radical scavenging and protective capabilities. The following tables summarize the available quantitative data.

| Assay Type | Organism/Cell Line | Results | Reference |

| Inhibition of Erythrocyte Hemolysis | Rat | 11.9 ± 1.1% inhibition | [4] |

| Inhibition of Lipid Peroxidation | Rat | 5.6 ± 0.06% inhibition | [4] |

| Superoxide Radical Scavenging | Not Specified | 16.4 ± 0.28% scavenging | [4] |

It is important to note that while this compound demonstrates some direct antioxidant activity, one study concluded it was not among the most potent compounds in these direct assays, suggesting its primary role is as an indirect antioxidant.[4]

| Cellular and In Vivo Assays | Model | Effect of this compound Treatment | Reference |

| Reactive Oxygen Species (ROS) Levels | Macrophages and Fibroblasts | Mitigated the rise in ROS and mitochondrial ROS (mitoROS) | [1] |

| Malondialdehyde (MDA) Levels | Silica-induced mouse model | Mitigated the rise in MDA levels | [1] |

| Glutathione (GSH) Levels | Silica-induced mouse model | Counteracted the decline in GSH levels | [1] |

| Superoxide Dismutase (SOD) Activity | Silica-induced mouse model | Counteracted the reduction in SOD activity | [1] |

| Heme Oxygenase-1 (HO-1) Activity | Silica-induced mouse model | Boosted the activity of HO-1 | [1] |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity | Silica-induced mouse model | Boosted the activity of NQO1 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's antioxidant potential.

Western Blot Analysis for Nrf2, HO-1, and NQO1

This protocol is a generalized procedure for assessing the protein expression levels of Nrf2 and its downstream targets, HO-1 and NQO1, in cell lysates.

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Measurement of Intracellular and Mitochondrial Reactive Oxygen Species (ROS)

This protocol outlines the use of fluorescent probes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and MitoSOX Red for the detection of cellular and mitochondrial ROS, respectively.

-

Cell Preparation and Staining:

-

Seed cells in a multi-well plate and treat with this compound as required.

-

For cellular ROS, incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

-

For mitochondrial ROS, incubate the cells with MitoSOX Red (typically 2-5 µM) in Krebs buffer for 10-20 minutes at 37°C in the dark.[5]

-

-

Washing and Measurement:

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

For DCFH-DA, the excitation/emission wavelengths are approximately 485/535 nm.

-

For MitoSOX Red, the excitation/emission wavelengths are approximately 510/580 nm.[5]

-

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of ROS present.

-

Normalize the fluorescence readings to cell number or protein concentration to account for variations in cell density.

-

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)

This protocol describes a common method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in an appropriate buffer on ice.

-

Centrifuge the homogenate to remove debris.

-

-

TBARS Reaction:

-

Mix the sample supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).

-

Incubate the mixture at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement and Quantification:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Express the results as nmol of MDA per mg of protein.

-

Erythrocyte Hemolysis Inhibition Assay

This assay assesses the ability of a compound to protect red blood cells from oxidative damage-induced hemolysis.

-

Erythrocyte Preparation:

-

Obtain fresh blood (e.g., from rats) and centrifuge to pellet the erythrocytes.

-

Wash the erythrocytes multiple times with isotonic PBS to remove plasma and buffy coat.

-

Prepare a final suspension of erythrocytes (e.g., 2-5%) in PBS.

-

-

Hemolysis Induction and Inhibition:

-

Pre-incubate the erythrocyte suspension with various concentrations of this compound for a specified time.

-

Induce hemolysis by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Include a positive control (complete hemolysis, e.g., with a detergent like Triton X-100) and a negative control (spontaneous hemolysis, without AAPH).

-

Incubate the mixtures at 37°C with gentle shaking for several hours.

-

-

Measurement of Hemolysis:

-

At various time points, centrifuge the samples to pellet intact erythrocytes.

-

Measure the absorbance of the supernatant, which contains released hemoglobin, at a wavelength of approximately 540 nm.

-

-

Calculation of Inhibition:

-

Calculate the percentage of hemolysis for each sample relative to the positive control.

-

Determine the percentage of hemolysis inhibition by this compound compared to the AAPH-treated control without this compound.

-

Visualizations

Signaling Pathway

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

Caption: Workflow for assessing this compound's antioxidant effects.

Conclusion

This compound presents a compelling profile as an antioxidant agent, primarily through its robust activation of the Nrf2 signaling pathway. This leads to an upregulation of a suite of endogenous antioxidant enzymes, thereby enhancing cellular resilience against oxidative stress. While its direct radical scavenging activity may be modest, its ability to fortify the cell's own defense mechanisms positions it as a promising candidate for further investigation in the context of diseases with an underlying oxidative stress component. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Nrf2 mediates the effects of this compound on silica-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

Shionone: A Technical Guide to its Anti-inflammatory Mechanisms in the Context of Traditional Cough Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shionone, a pentacyclic triterpenoid from Aster tataricus (known as Zǐ Wǎn; 紫菀 in Traditional Chinese Medicine), is a key component of a remedy historically used for cough and phlegm.[1][2][3] While traditional use points towards antitussive and expectorant properties, modern pharmacological evidence suggests this compound's primary contribution is its potent anti-inflammatory activity, which addresses the inflammatory underpinnings of many respiratory ailments.[1][4][5] This document provides a technical overview of this compound's mechanisms of action, focusing on its modulation of critical inflammatory signaling pathways such as NF-κB and MAPK.[1][6][7][8] We present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the molecular pathways to support further research and development of this compound as a therapeutic agent for inflammatory respiratory diseases.

Introduction: Recontextualizing a Traditional Remedy

For over two millennia, the root of Aster tataricus has been a cornerstone of Traditional Chinese Medicine (TCM) for treating coughs, bronchitis, and dispelling phlegm.[2][3][9][10] this compound is a major triterpenoid constituent of this plant.[11] However, recent investigations into its direct pharmacological effects have revealed that this compound itself possesses limited to non-significant direct antitussive or expectorant activity.[1][4][9] Instead, the scientific consensus is shifting towards recognizing that this compound's efficacy in respiratory conditions stems from its profound ability to suppress inflammation.[1][12]

Inflammation is a critical component in the pathology of both acute and chronic cough. By targeting the molecular drivers of inflammation, this compound can alleviate the underlying cause of respiratory irritation. This guide synthesizes the current understanding of how this compound modulates key inflammatory signaling pathways, providing a scientific basis for its traditional application.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in several key intracellular signaling cascades. The most well-documented of these are the NF-κB, MAPK, and STAT5 pathways, which collectively regulate the expression of pro-inflammatory cytokines, enzymes, and other mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway.[1][6][13] It prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of target genes like TNF-α, IL-1β, and IL-6.[1][6]

References

- 1. mdpi.com [mdpi.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Frontiers | Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization [frontiersin.org]

- 4. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2 mediates the effects of this compound on silica-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tartarian Aster For Coughs... | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Shionone in Aster tataricus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shionone, a unique tetracyclic triterpenoid ketone found in the roots and rhizomes of Aster tataricus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting the current state of knowledge on the enzymes, intermediates, and regulatory aspects. It includes a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Aster tataricus L.f., a perennial plant in the Asteraceae family, is a traditional Chinese medicine with a long history of use.[1] Its primary active constituent, this compound, is a tetracyclic triterpenoid with a distinctive 3-oxo-4-monomethyl structure.[2][3] this compound has been the subject of numerous pharmacological studies, which have highlighted its anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] The biosynthesis of this complex natural product is a multi-step process that begins with the universal precursors of isoprenoids and culminates in the formation of the characteristic this compound skeleton. This guide elucidates the known steps of this intricate pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound follows the general pathway for triterpenoid synthesis, originating from the mevalonate (MVA) pathway in the cytoplasm.[6][7] This pathway provides the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The key steps in the biosynthesis of this compound are:

-

Formation of Squalene: IPP and DMAPP are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the linear 30-carbon precursor, squalene.[8][9]

-

Epoxidation of Squalene: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[6] This step is a critical control point in sterol and triterpenoid biosynthesis.

-

Cyclization of 2,3-Oxidosqualene: The final and committing step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme This compound synthase (SHS) .[2] SHS is an oxidosqualene cyclase (OSC) that directs the intricate series of ring closures and rearrangements to form the unique tetracyclic skeleton of this compound.[2]

The overall pathway can be visualized as follows:

References

- 1. Metabolomics and transcriptomics provide insights into the flavonoid biosynthesis pathway in the roots of developing Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the chemical profile differences of Aster tataricus between raw and processed products by metabolomics coupled with chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HumanOxidosqualeneCyclase [collab.its.virginia.edu]

- 4. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]